methyl 4-(((5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)benzoate
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Overview
Description
Methyl 4-(((5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)benzoate is an intriguing organic compound. It has a complex structure featuring both heterocyclic rings and functional groups that make it interesting for various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(((5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)benzoate can involve multiple steps:
Formation of the pyrazole ring: This is typically achieved through a reaction between hydrazine and an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Construction of the triazole ring: This often involves the cyclization of azide and alkyne derivatives in the presence of a catalyst like copper(I).
Thiomethylation: The incorporation of the thioether group is typically done by reacting the appropriate benzyl halide with a thiol in the presence of a base.
Industrial methods may streamline these steps using optimized catalysts and reaction conditions to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, often leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions could target the nitro group or other reducible functionalities.
Substitution: It can partake in nucleophilic substitution reactions, particularly at positions where leaving groups are present.
Common Reagents and Conditions
Oxidizing Agents: KMnO₄ or H₂O₂ for oxidation reactions.
Reducing Agents: NaBH₄ or LiAlH₄ for reductions.
Bases: NaOH or K₂CO₃ for nucleophilic substitutions.
Major Products
Oxidation might yield sulfoxides or sulfones, while reduction would typically produce simpler, more reduced compounds.
Scientific Research Applications
This compound finds use in diverse scientific research fields:
Chemistry: As an intermediate in organic synthesis.
Medicine: Investigation as a scaffold for drug design, given its heterocyclic structure.
Industry: Utilized in the creation of specialty chemicals and as a potential catalyst in certain reactions.
Mechanism of Action
The effects exerted by this compound depend on the functional groups and their interactions with molecular targets. The heterocyclic rings might interact with biological macromolecules, influencing pathways such as enzyme inhibition or activation.
Comparison with Similar Compounds
Similar compounds would include those with pyrazole or triazole rings. What sets methyl 4-(((5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)benzoate apart is its combination of multiple heterocyclic systems and functional groups, which provides a unique platform for chemical reactivity and biological interactions.
Similar Compounds
Methyl 4-(1H-pyrazol-4-yl)benzoate
4-Methyl-1,2,4-triazole-3-thiol
3-Methoxy-1-methyl-1H-pyrazole-4-carbaldehyde
Properties
IUPAC Name |
methyl 4-[[5-(3-methoxy-1-methylpyrazol-4-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanylmethyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O3S/c1-21-9-13(15(20-21)24-3)14-18-19-17(22(14)2)26-10-11-5-7-12(8-6-11)16(23)25-4/h5-9H,10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DISROKWOLJJLOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C2=NN=C(N2C)SCC3=CC=C(C=C3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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